5-Feruloylquinic acid

Vue d'ensemble

Description

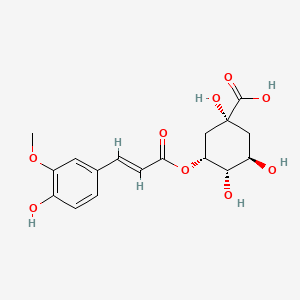

5-Feruloylquinic acid is a polyphenolic compound found in coffee beans and other plant sources. It is known for its diverse biological activities, including potential antioxidant effects. This compound is part of the chlorogenic acids family and is recognized for its health benefits, particularly in scavenging free radicals and inhibiting enzymes like xanthine oxidase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Feruloylquinic acid involves a multi-step process. One efficient route includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid. This sequence involves six steps and is compatible with the preparation of potential human metabolites of these compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further research and development .

Analyse Des Réactions Chimiques

Table 1: Synthetic Routes for 5-FQA

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Feruloyl chloride, DCC | 65–70 | |

| Enzymatic acylation | Lipases, quinic acid | 50–55 |

Structural Isomerization

5-FQA undergoes pH-dependent isomerization to 3- and 4-feruloylquinic acids in aqueous solutions . This non-enzymatic process is significant in food processing and metabolic studies.

Phase II Metabolism

In human hepatic models, 5-FQA undergoes sulfation but not glucuronidation:

-

Sulfation : Catalyzed by sulfotransferases (SULT1A1, SULT1E1), forming 5-FQA 4′-sulfate as the major metabolite .

-

Glucuronidation : No detectable glucuronide conjugates were observed with UGT1A1 or UGT1A9 .

Table 2: Metabolic Pathways of 5-FQA

| Enzyme | Reaction Type | Metabolite | Detection Method | Reference |

|---|---|---|---|---|

| SULT1A1/SULT1E1 | Sulfation | 5-FQA 4′-sulfate | HPLC-MS | |

| UGT1A1/UGT1A9 | Glucuronidation | Not detected | HPLC-MS |

Bioavailability

Pharmacokinetic studies show low plasma concentrations of 5-FQA (C<sub>max</sub>: 22–34 nM) with rapid absorption (T<sub>max</sub>: 0.6–1.8 h). Urinary metabolites include dihydroferuloylquinic acid and sulfated derivatives .

Hydroperoxyl Radical (HOO- ) Scavenging

Computational studies reveal 5-FQA neutralizes HOO- via:

-

Hydrogen Atom Transfer (HAT) : Dominant in lipid media (ΔG = −1.4 to −6.9 kcal/mol).

-

Single Electron Transfer (SET) : Minor pathway in aqueous media (ΔG = +29.3 kcal/mol) .

Table 3: Kinetic Parameters for HOO- Scavenging

| Mechanism | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Physiological Medium | Reference |

|---|---|---|---|

| HAT (phenolic OH) | 2.1 × 10<sup>5</sup> | Pentyl ethanoate | |

| SET (dianionic form) | 1.8 × 10<sup>3</sup> | Water |

Comparison with 5-CQA

5-FQA is less potent than 5-caffeoylquinic acid (5-CQA) due to:

-

Structural differences : Methoxy group in 5-FQA reduces electron-donating capacity.

-

Rate constants : 5-FQA (k = 2.1 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) vs. 5-CQA (k = 3.5 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) .

Acyltransferase Reactions

In plants, hydroxycinnamoyltransferases (HQT) catalyze the formation of di-O-acylated derivatives (e.g., 1-caffeoyl-5-feruloylquinic acid) .

pH-Dependent Degradation

Above pH 7, 5-FQA undergoes hydrolysis, releasing ferulic acid and quinic acid .

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

5-FQA is structurally related to caffeoylquinic acids and possesses multiple hydroxyl groups that contribute to its antioxidant capabilities. The compound acts by scavenging free radicals and inhibiting oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antioxidant Activity

Research indicates that 5-FQA exhibits significant hydroperoxyl radical scavenging properties. A study employing computational methods showed that 5-FQA has a higher rate constant for scavenging compared to common antioxidants like Trolox and BHT in both polar and lipid environments . The antioxidant mechanisms involve hydrogen atom transfer (HAT) and single electron transfer (SET), with HAT being predominant in lipid media .

Neuroprotective Effects

5-FQA has demonstrated neuroprotective effects, potentially beneficial in preventing cognitive decline. Studies suggest that it may protect neuronal cells from oxidative stress-induced toxicity, indicating its role in neurodegenerative disease prevention .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which can be linked to its ability to modulate inflammatory pathways. This property is particularly relevant in the context of chronic diseases where inflammation plays a key role .

Tyrosinase Inhibition

In addition to its antioxidant and anti-inflammatory properties, 5-FQA has been identified as a tyrosinase inhibitor. This activity suggests potential applications in cosmetic formulations aimed at skin whitening or treating hyperpigmentation .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Feruloylquinic acid involves its ability to scavenge free radicals and inhibit enzymes. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor. The compound forms stable complexes with the active site of the xanthine oxidase enzyme, inhibiting its activity. The hydrogen atom transfer mechanism is exclusive in lipid media, while both hydrogen atom transfer and single electron transfer mechanisms are possible in water .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Feruloylquinic acid

- 4-Feruloylquinic acid

- 3-Caffeoylquinic acid

- 4-Caffeoylquinic acid

- 5-Caffeoylquinic acid

Uniqueness

5-Feruloylquinic acid is unique due to its specific structure and the position of the feruloyl group, which contributes to its distinct antioxidant properties and enzyme inhibition capabilities. Compared to other similar compounds, it exhibits a higher affinity for the active site of xanthine oxidase and forms more stable complexes, making it a potent natural antioxidant .

Activité Biologique

5-Feruloylquinic acid (5-FQA) is a phenolic compound derived from quinic acid, characterized by the presence of a ferulic acid moiety. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential neuroprotective effects. This article delves into the biological activity of 5-FQA, supported by recent research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Antioxidant Properties

5-FQA exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress associated with various diseases. Research indicates that 5-FQA functions as a hydroperoxyl radical scavenger and inhibits xanthine oxidase (XO), an enzyme linked to oxidative damage.

- Mechanisms of Action :

- The antioxidant capacity of 5-FQA was assessed using thermodynamic and kinetic calculations based on density functional theory (DFT). The findings revealed that 5-FQA demonstrates a higher rate constant for scavenging hydroperoxyl radicals compared to common antioxidants like Trolox and BHT in both polar and lipidic environments .

- Molecular dynamics simulations showed that 5-FQA forms stable complexes with the active site of the XO enzyme, indicating its potential as an XO inhibitor .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-FQA contribute to its potential health benefits. Studies have shown that it can modulate inflammatory pathways:

- Impact on Neutrophils : Research suggests that chlorogenic acids, including 5-FQA, can attenuate lipopolysaccharide-induced neutrophil activation, reducing adhesion and chemotaxis to vascular endothelial cells .

- Platelet Activation : 5-FQA may inhibit the expression of CD62P in human platelets, which is vital in reducing platelet-leukocyte interactions during inflammatory responses .

Neuroprotective Effects

Emerging evidence suggests that 5-FQA may offer neuroprotective benefits:

Study on Antioxidant Activity

A recent study explored the antioxidant activity of various caffeoylquinic and feruloylquinic acids in coffee infusions. The results highlighted that:

- Quantitative Analysis : The total antioxidant capacity (TEAC) values for different isomers were measured, revealing significant variations. For instance, the TEAC value for 5-O-feruloylquinic acid was noted to be approximately 1.4 in coffee extracts, indicating robust antioxidant potential .

Research on Health Benefits

Another investigation focused on the health implications of consuming coffee rich in phenolic compounds like 5-FQA. Findings suggested:

- Cardiovascular Protection : Regular consumption was associated with reduced LDL cholesterol oxidation, a key factor in atherosclerosis development . This protective effect underscores the importance of dietary sources of 5-FQA.

Comparative Antioxidant Activity

| Compound | TEAC Value | Mechanism of Action |

|---|---|---|

| 5-O-Caffeoylquinic Acid | 1.2 | Hydroperoxyl radical scavenging |

| 4-O-Caffeoylquinic Acid | 1.2 | Hydroperoxyl radical scavenging |

| 5-O-Feruloylquinic Acid | 1.4 | Hydroperoxyl radical scavenging & XO inhibition |

Inhibition of Xanthine Oxidase

| Compound | Inhibition (%) | Binding Affinity |

|---|---|---|

| Caffeoylquinic Acids | Higher than Trolox | Strong binding at active site |

| Feruloylquinic Acids | Moderate | Moderate binding at active site |

Propriétés

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-Feruloylquinic acid and where is it found?

A1: this compound, also known as 3-Feruloylquinic acid, is a phenolic compound belonging to the chlorogenic acid family. It is a hydroxycinnamoylquinic acid (HCQA) found abundantly in green coffee beans, particularly in Robusta coffee [, , , , ]. It's also found in other plant sources like Centella asiatica, Amontillado sherry wine, Crassocephalum crepidioides, Hypericum perforatum, Aronia melanocarpa, Citrus lumia juice, Imperata cylindrical, Nymphaea nouchali stem, and loquat cultivars [, , , , , , , , ].

Q2: Can this compound be used to differentiate between coffee varieties?

A2: Yes. Research shows that triacyl chlorogenic acids, including specific isomers of this compound, are exclusively found in Robusta coffee beans and not in Arabica coffee beans. This distinct presence makes these triacyl chlorogenic acids, including this compound, potential phytochemical markers for differentiating Robusta coffee from other varieties [].

Q3: What are the potential health benefits associated with this compound?

A3: While further research is needed, this compound, along with other chlorogenic acids, has demonstrated several potential health benefits in in vitro and in vivo studies. These include antioxidant, anti-inflammatory, anti-angiogenic, and antidiabetic properties [, , ]. For instance, it has shown significant inhibition of glucose and fructose uptake in human intestinal cells, suggesting potential for managing blood sugar levels [].

Q4: How does this compound exhibit its antioxidant activity?

A4: this compound demonstrates strong free radical scavenging activity. Studies show that it effectively scavenges DPPH free radicals and superoxide anion radicals generated by the xanthine-xanthine oxidase system. In fact, its activity against superoxide anion radicals was found to be twice as potent as caffeoylquinic acids (CQAs) and four times more potent than this compound [].

Q5: Does the position of the feruloyl group on the quinic acid ring affect its activity?

A5: Yes, research suggests that the position of the feruloyl group can influence the biological activity of the compound. For instance, this compound exhibited stronger inhibitory effects on glucose and fructose uptake in Caco-2 cells compared to 4-Feruloylquinic acid, suggesting that the position of the feruloyl group plays a crucial role in its bioactivity [].

Q6: How does roasting coffee beans affect this compound content?

A6: Roasting coffee beans significantly impacts the chlorogenic acid profile. While green coffee beans are rich in this compound and other mono-acyl chlorogenic acids, the roasting process leads to the degradation of these compounds and the formation of various derivatives, including lactones, shikimates, and other complex chlorogenic acid forms [].

Q7: How does this compound contribute to the sensory experience of coffee?

A7: this compound, as part of the complex mixture of chlorogenic acids in coffee beans, contributes to the overall sensory profile of the beverage. Research indicates that berries from the lower, shaded canopy layers of coffee plants tend to have higher concentrations of 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins, which are associated with desirable sensory attributes like sweetness and reduced astringency [].

Q8: What are the implications of using different drying methods on this compound content in green coffee beans?

A8: The choice of drying method significantly affects the retention of this compound in green coffee beans. Studies have shown that microwave vacuum drying (MVD) is particularly effective in preserving this compound content, as well as other phenolic compounds and antioxidant activity, compared to traditional methods like room temperature drying or freeze drying [].

Q9: What is the role of analytical techniques in studying this compound?

A9: Advanced analytical techniques are crucial for identifying, characterizing, and quantifying this compound in various matrices. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry are commonly employed for this purpose [, , , ]. These methods allow for precise identification and quantification of this compound, even in complex mixtures like plant extracts or coffee.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.